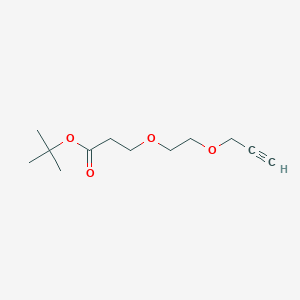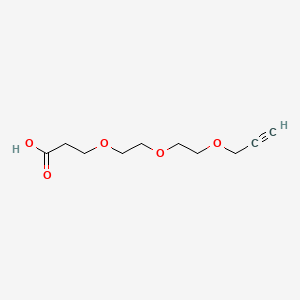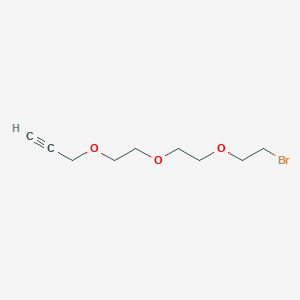
PS121912
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PS121912 is a potent and selective VDR-coactivator inhibitor.
Applications De Recherche Scientifique
1. VDR-Coregulator Inhibitor and Anticancer Effects
PS121912 has been developed as a selective Vitamin D Receptor (VDR)-coregulator inhibitor, emerging from a high-throughput screening to identify agents that modulate VDR without causing hypercalcemia. It exhibits significant anticancer activity. PS121912 induced apoptosis in various cancer cells, especially sensitive in HL-60 cells. At sub-micromolar concentrations, it amplified growth inhibition in cancer cells caused by 1,25-(OH)2D3. This process was highly dependent on the recruitment of coregulators, significantly affecting the transcription of VDR target genes and those affiliated with cell cycle progression. The combination of PS121912 and 1,25-(OH)2D3 reduced the presence of SRC2 coregulator and enhanced the occupancy of corepressor NCoR. This interaction led to down-regulation of E2F transcription factors, reducing cyclin levels and arresting cell cycle progression in cancer cells. Additionally, PS121912 showed acceptable metabolic stability for in vivo cancer studies (Sidhu et al., 2014).
2. Development and Evaluation as a VDR-Coactivator Inhibitor
Further development of PS121912 focused on its ability to selectively inhibit VDR-mediated transcription among various nuclear receptors. The compound disrupted the binding between VDR and the third nuclear receptor interaction domain of the coactivator SRC2. Genetic studies demonstrated that PS121912 acts like a VDR antagonist, repressing activated gene transcription by 1,25-(OH)2D3. This inhibition led to apoptosis induction in HL-60 cells, suggesting its potential as a targeted therapeutic agent in cancer treatment (Sidhu et al., 2014).
3. In Vivo Antitumor Effects of PS121912
The in vivo anticancer effects of PS121912 were demonstrated in studies involving ovarian cancer and leukemia. PS121912 inhibited the growth of HL-60-derived xenografts without showing toxicity. It was observed that PS121912 inhibited glycolysis and lipogenesis by reducing the expression of enzymes like fatty acid synthase and lactate dehydrogenase-A. This study provided the first in vivo evidence of the anticancer effects of 3-indolylmethanamines like PS121912, opening new avenues for cancer treatment strategies (Guthrie et al., 2015).
Propriétés
Numéro CAS |
1529814-60-5 |
|---|---|
Nom du produit |
PS121912 |
Formule moléculaire |
C24H21F3N2O |
Poids moléculaire |
410.44 |
Nom IUPAC |
[(4-Methoxy-phenyl)-(2-methyl-1H-indol-3-yl)-methyl]-(4-trifluoromethyl-phenyl)-amine |
InChI |
InChI=1S/C24H21F3N2O/c1-15-22(20-5-3-4-6-21(20)28-15)23(16-7-13-19(30-2)14-8-16)29-18-11-9-17(10-12-18)24(25,26)27/h3-14,23,28-29H,1-2H3 |
Clé InChI |
NNTQFFZNUZBJND-UHFFFAOYSA-N |
SMILES |
FC(C1=CC=C(NC(C2=CC=C(OC)C=C2)C3=C(C)NC4=C3C=CC=C4)C=C1)(F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PS121912; PS-121912; PS 121912; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



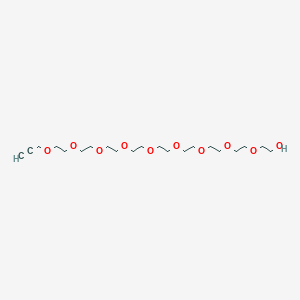
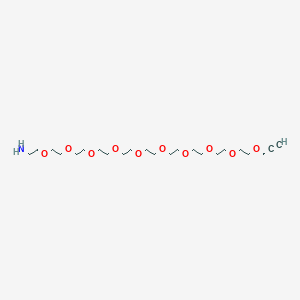
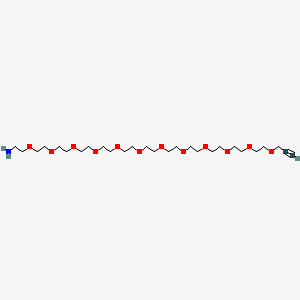
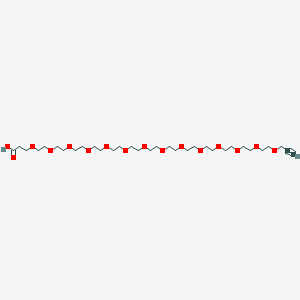


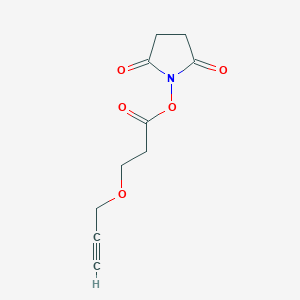
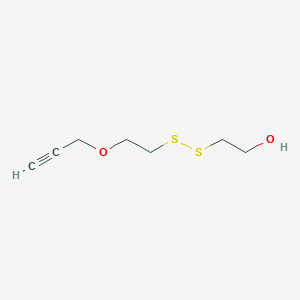
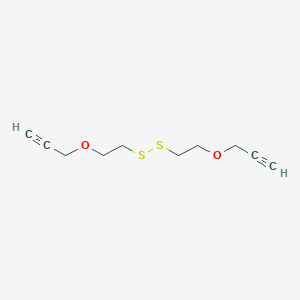
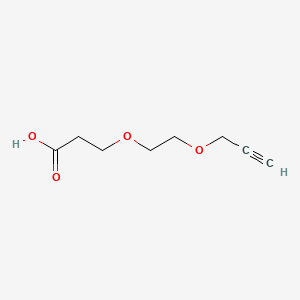
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
